Spacer-9 cep

Descripción general

Descripción

Spacer-9 is a triethylene glycol chain that is 9 atoms long, consisting of 6 carbon atoms and 3 oxygen atoms. It is primarily used to incorporate a spacer arm into an oligonucleotide. This compound is often utilized in the field of molecular biology and biochemistry to create non-nucleotide bridges in hairpin loops of oligonucleotides, link oligonucleotides to epitopes for drug development, and immobilize hybridization probes on solid phases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Spacer-9 can be synthesized through the consecutive addition of triethylene glycol units to an oligonucleotide. The process involves the use of phosphoramidite chemistry, where the triethylene glycol units are added sequentially to the growing oligonucleotide chain. The reaction conditions typically involve the use of anhydrous solvents and controlled temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, Spacer-9 is produced using automated DNA synthesizers that can precisely control the addition of triethylene glycol units. The process is highly efficient and scalable, allowing for the production of large quantities of Spacer-9-modified oligonucleotides. The synthesized oligonucleotides are then purified using high-performance liquid chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Spacer-9 primarily undergoes substitution reactions where it is incorporated into oligonucleotides. It does not typically undergo oxidation or reduction reactions due to its stable triethylene glycol structure .

Common Reagents and Conditions

The common reagents used in the synthesis of Spacer-9-modified oligonucleotides include phosphoramidites, anhydrous solvents, and activators such as tetrazole. The reaction conditions involve maintaining an inert atmosphere and controlled temperature to prevent degradation of the intermediate compounds .

Major Products Formed

The major products formed from the reactions involving Spacer-9 are oligonucleotides with incorporated triethylene glycol spacers. These modified oligonucleotides exhibit enhanced flexibility and reduced steric hindrance, making them suitable for various biochemical applications .

Aplicaciones Científicas De Investigación

Spacer-9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Drug Development: Spacer-9 is used to link oligonucleotides to epitopes, facilitating the development of targeted drug delivery systems.

Molecular Biology: It is used to create non-nucleotide bridges in hairpin loops of oligonucleotides, enhancing the stability and binding affinity of the oligonucleotides.

Diagnostic Assays: Spacer-9-modified oligonucleotides are used in hybridization probes for diagnostic assays, enabling the detection of specific DNA or RNA sequences.

Bioconjugation: Spacer-9 is used to immobilize oligonucleotides on solid phases, such as microarray slides, for various biochemical assays.

Mecanismo De Acción

Spacer-9 exerts its effects by incorporating a flexible triethylene glycol spacer into oligonucleotides. This spacer increases the distance between functional groups, reducing steric hindrance and enhancing the binding flexibility of the oligonucleotides. The molecular targets of Spacer-9-modified oligonucleotides include specific DNA or RNA sequences, which they bind to with high affinity due to the reduced steric hindrance .

Comparación Con Compuestos Similares

Spacer-9 is unique in its structure and function compared to other similar compounds. Some of the similar compounds include:

Spacer C6: A hydrophobic spacer with six carbon atoms, used to reduce steric hindrance in oligonucleotide conjugation.

Spacer-9 stands out due to its hydrophilic nature and optimal length, providing a balance between flexibility and stability in oligonucleotide modifications .

Actividad Biológica

Spacer-9 cep, also known as Spacer CE-Phosphoramidite 9, is a specialized chemical compound utilized primarily in nucleic acid chemistry. Its unique structure and properties make it an important tool in various biological applications, particularly in enhancing the performance of oligonucleotide-based assays. This article delves into the biological activity of this compound, examining its mechanisms, applications, and comparative advantages over other spacer compounds.

Chemical Structure and Properties

This compound is characterized by a hydrophilic nine-atom spacer that can be incorporated into oligonucleotides. This spacer increases the distance between the oligonucleotide and any attached modifiers, thereby minimizing potential adverse interactions. The hydrophilic nature of this compound enhances the solubility and stability of modified oligonucleotides in aqueous environments, making it particularly beneficial for sensitive biological assays.

The primary mechanism by which this compound exerts its biological activity is through the reduction of non-specific interactions in oligonucleotide-based assays. By providing a physical barrier between reactive groups, this compound helps maintain the integrity of nucleic acid structures while enhancing assay sensitivity and specificity. Research indicates that oligonucleotides modified with this spacer demonstrate improved resistance to nuclease degradation and superior performance in hybridization assays.

Comparative Analysis with Other Spacers

To understand the uniqueness of this compound, it is essential to compare it with other commonly used spacer compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Spacer 18 (HEG) | Hydrophilic | Longer chain; better solubility and flexibility |

| Spacer C3 | Hydrophobic | Mimics natural spacing; used for specific blocking |

| Spacer C6 | Hydrophobic | Provides more distance than C3; used in duplex studies |

| DBCO (Dibenzocyclooctyne) | Copper-free click chemistry | Biocompatible; used for strain-promoted cycloaddition |

| This compound | Hydrophilic | Maintains solubility while minimizing non-specific interactions |

The hydrophilic nature of this compound distinguishes it from hydrophobic spacers, making it particularly advantageous for applications where maintaining solubility and minimizing non-specific interactions are critical.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological applications:

- Hybridization Assays : Research has demonstrated that oligonucleotides modified with this compound show enhanced performance in hybridization assays due to reduced steric hindrance and improved stability against nucleases. This leads to increased signal intensity and specificity in detection methods.

- Fluorescent Probes : The incorporation of this compound into fluorescent probes has been shown to minimize quenching effects caused by close proximity of fluorescent dyes to nucleic acid sequences. This property is crucial for developing sensitive detection systems in molecular biology.

- Therapeutic Applications : Studies indicate that modified oligonucleotides featuring this compound can be utilized in therapeutic contexts, such as antisense therapy and RNA interference, where precise targeting and reduced off-target effects are essential .

Propiedades

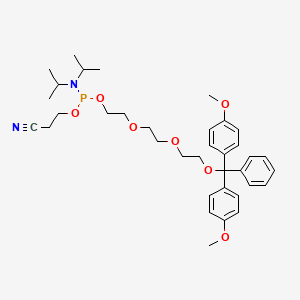

IUPAC Name |

3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJGGZVVBQPTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.